molecular formula C13H14F4O2 B7998896 2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone

Cat. No.: B7998896
M. Wt: 278.24 g/mol
InChI Key: FRLVYPYGTUVMQN-UHFFFAOYSA-N
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Description

This compound features a trifluoroacetyl group attached to a substituted phenyl ring with a 4-fluoro and 3-isopentyloxy substituent. Its molecular formula is C₁₃H₁₄F₄O₂, with a molecular weight of 278.24 g/mol . The isopentyloxy group (a branched alkoxy chain) contributes to increased lipophilicity compared to simpler alkoxy or hydroxyl analogs.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-3-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-7-9(3-4-10(11)14)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLVYPYGTUVMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone typically involves the reaction of trifluoroacetic anhydride with a substituted phenyl compound under controlled conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) at low temperatures (around -40°C) to facilitate the Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone C₁₃H₁₄F₄O₂ 4-F, 3-isopentyloxy 278.24 High lipophilicity; potential drug intermediate
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone C₈H₅F₃O₂ 4-OH 190.12 Soluble in polar solvents; phenolic reactivity
2,2,2-Trifluoro-1-(4-hydroxy-3-iodophenyl)ethanone C₈H₄F₃IO₂ 4-OH, 3-I 316.02 Heavy atom effect; potential crystallography utility
2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone C₁₀H₆F₃NO Indole-2-yl 213.16 Anticancer activity; hydrophobic interactions
2,2,2-Trifluoro-1-[4-(4-isopropoxy-3-nitrophenyl)piperidine-1-yl]ethanone C₁₇H₂₀F₃N₂O₄ Piperidine, 4-isopropoxy, 3-NO₂ 379.35 Electron-withdrawing groups; synthetic intermediate
1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone (Model Compound A) C₁₈H₂₀O₅ 4-ethoxy, 3-methoxy, 2-methoxyphenoxy 316.35 Ether linkages; hydrogen-bonding capacity

Key Comparative Analysis

Electronic Effects
  • Trifluoroacetyl Group: Present in all trifluoro-containing analogs, this group strongly withdraws electrons, activating the ketone for nucleophilic additions or substitutions. For example, the target compound’s reactivity in cross-coupling reactions may resemble that of 2,2,2-Trifluoro-1-(4-hydroxy-3-iodophenyl)ethanone, where iodine facilitates substitution .
  • Substituent Effects : The 4-fluoro and 3-isopentyloxy groups in the target compound provide steric bulk and moderate electron withdrawal (F) versus electron donation (alkoxy). This contrasts with the nitro-containing piperidine analog, where the nitro group further enhances electrophilicity .
Physicochemical Properties
  • Lipophilicity: The isopentyloxy group in the target compound increases logP compared to hydroxylated analogs (e.g., 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone), enhancing membrane permeability .
  • Solubility : Hydroxyl-containing analogs (e.g., CAS 1823-63-8) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s ether and fluorine substituents favor organic solvents .

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone is a synthetic organic compound characterized by its trifluoromethyl and fluorinated substituents on a phenyl ring, along with an isopentyloxy group. This unique structure imparts distinctive chemical properties that have been explored for their biological activity, particularly in antimicrobial applications.

  • Molecular Formula : C13H14F4O2
  • Molar Mass : 278.24 g/mol
  • Physical State : Colorless to light yellow liquid or solid
  • Melting Point : Approximately 24-27°C
  • Boiling Point : Around 66-67°C at reduced pressure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of fluorinated groups enhances its electrophilicity and binding affinity, which may lead to improved pharmacological effects compared to non-fluorinated analogs.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Study Findings :
    • A compound structurally related to this ethanone demonstrated excellent activity against nine MRSA and three Vancomycin-resistant Staphylococcus aureus (VRSA) strains with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL, outperforming traditional antibiotics like methicillin and vancomycin .
    • The compound exhibited concentration-dependent bactericidal activity, leading to substantial reductions in bacterial counts over time, comparable to established treatments .

Cytotoxicity and Selectivity Index

In vitro studies assessed the cytotoxicity of active compounds against Vero cells (a line of monkey kidney cells). Compounds with MIC values below 1 µg/mL were evaluated for their selectivity index (SI), with values greater than 10 indicating a favorable safety profile for further development .

CompoundMIC (µg/mL)Selectivity Index
Compound 220.031>10
Vancomycin0.062<10

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in terms of its structural complexity and potential applications:

Compound NameMolecular FormulaUnique Features
1-(4-Fluoro-phenyl)-2,2,2-trifluoroethanoneC13H10F3OLacks isopentyloxy group; simpler structure
4-FluoroacetophenoneC9H8FONo trifluoromethyl group; less lipophilic
1-[4-Fluoro-3-(isopentyloxy)phenyl]ethanoneC13H14F3O2Similar substitution pattern but different positioning of the isopentyloxy group

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